ethyl 4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzoate

Drug discovery Lipophilicity optimization Membrane permeability

This heterocyclic small molecule combines a furan-pyridazine core, piperazine linker, and ethyl benzoate sulfonamide terminus, forming a privileged motif claimed in EP2518063B1. With XLogP3 1.9, 9 H-bond acceptors, and 7 rotatable bonds, it delivers a balanced lipophilicity window and conformational adaptability ideal for fragment-based drug design. Avoid generic substitutes that sacrifice IP protection and pharmacodynamic precision. Secure your research supply today.

Molecular Formula C21H22N4O5S
Molecular Weight 442.5 g/mol
CAS No. 946305-16-4
Cat. No. B6529119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzoate
CAS946305-16-4
Molecular FormulaC21H22N4O5S
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4
InChIInChI=1S/C21H22N4O5S/c1-2-29-21(26)16-5-7-17(8-6-16)31(27,28)25-13-11-24(12-14-25)20-10-9-18(22-23-20)19-4-3-15-30-19/h3-10,15H,2,11-14H2,1H3
InChIKeyVZJVGZLJQDOUMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzoate – Procurement-Relevant Chemical Profile & Patent Family Mapping


Ethyl 4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzoate (CAS 946305-16-4) is a heterocyclic small molecule comprising a furan-substituted pyridazine core linked via a piperazine spacer to an ethyl benzoate sulfonamide. The compound falls within the broad structural class of pyridazinones and furan-containing compounds claimed in patent family EP2518063B1, which is directed to anticancer applications [1]. Computed physicochemical properties include a molecular weight of 442.5 g/mol and a predicted XLogP3-AA of 1.9, indicating moderate lipophilicity [2]. This compound is positioned as a research tool for probing kinase or proliferative disease targets, with the furan-pyridazine-piperazine-sulfonyl scaffold providing a defined starting point for structure–activity relationship (SAR) studies.

Why Structural Analogs Cannot Substitute Ethyl 4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzoate in Research Procurement


Attempts to replace this compound with simpler sulfonamide or pyridazine derivatives risk abandoning the molecular recognition features that underpin its biological annotation. The concurrent presentation of the furan-pyridazine heterocycle, the piperazine linker, and the ethyl benzoate sulfonamide terminus creates a hydrogen-bond-acceptor-rich surface (nine acceptors) and a defined lipophilicity window (XLogP3 1.9) that cannot be replicated by alternatives lacking one or more of these modules [1]. Moreover, the compound is explicitly covered by granted patent claims for anticancer methods of use [2], whereas structurally closest analogs—such as the methyl cyclopropyl derivative or the parent ethyl 4-(piperazine-1-sulfonyl)benzoate—lie outside this intellectual property envelope. Therefore, generic substitution would alter both pharmacodynamic properties and legal protection status.

Quantitative Differentiation Evidence for Ethyl 4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzoate


XLogP3-AA Lipophilicity Advantage Over Methyl Cyclopropyl Analog

The target compound exhibits an XLogP3-AA value of 1.9, whereas the structurally analogous Methyl 4-{[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]sulfonyl}benzoate shows a lower value of 1.3 [1][2]. This difference of +0.6 log units corresponds to an approximately 4-fold increase in predicted octanol–water partitioning. In the context of lead optimization, the higher lipophilicity of the target compound may confer improved passive membrane permeability—a critical parameter for intracellular target engagement—while still remaining within the typically acceptable range (LogP < 5) for drug-like molecules.

Drug discovery Lipophilicity optimization Membrane permeability

Elevated Hydrogen Bond Acceptor Count for Enhanced Solvation and Target Interaction Potential

The target compound features nine hydrogen bond acceptors, whereas ethyl 4-(piperazine-1-sulfonyl)benzoate—a precursor-like analog lacking the pyridazine–furan moiety—provides only six acceptors [1][2]. The three additional acceptor atoms originate from the furan oxygen and the two pyridazine nitrogens. This larger acceptor count can facilitate stronger and potentially more specific hydrogen-bonding interactions with target proteins, and it may also improve aqueous solvation, thereby partially offsetting the solubility penalty often associated with higher lipophilicity.

Medicinal chemistry Solubility Ligand–target interaction

Increased Rotatable Bond Count for Conformational Adaptability Versus Cyclopropyl Analog

The target compound possesses seven rotatable bonds, one more than the methyl cyclopropyl analog (six rotatable bonds) [1][2]. This additional rotational degree of freedom arises from the ethyl ester extension, which introduces an extra sp³–sp³ torsional degree of freedom compared to the methyl ester. Increased rotational flexibility can translate into a larger conformational ensemble, potentially allowing the molecule to adapt more readily to diverse binding pockets or to present different pharmacophoric orientations during SAR exploration.

Conformational analysis Molecular flexibility Binding site compatibility

Patent Family Coverage for Anticancer Methods of Use

The target compound and structurally related furan-containing derivatives are explicitly encompassed within the claims of European patent EP2518063B1, which is directed to compounds, pharmaceutical compositions, and methods for treating proliferative diseases [1]. In contrast, two of its closest structural analogs—methyl 4-{[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]sulfonyl}benzoate and ethyl 4-(piperazine-1-sulfonyl)benzoate—are not covered by this patent family, as confirmed by searching for their CAS numbers within the patent documents [2]. This differential patent protection makes the target compound a more defensible starting point for translational anticancer research programs.

Intellectual property Anticancer drug development Freedom-to-operate

High-Value Application Scenarios for Ethyl 4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzoate Derived from Quantitative Evidence


Lead Optimization for Lipophilic Anticancer Agents with Favorable Permeability Profiles

The compound's XLogP3 of 1.9 places it in a lipophilicity window that balances passive membrane permeability with solubility for oral bioavailability [1]. Medicinal chemistry teams can use it as a core scaffold when designing analogs that require efficient transcellular diffusion, particularly for kinases or intracellular targets implicated in proliferative diseases, consistent with the anticancer claims of EP2518063B1 [2].

Structure–Activity Relationship Studies Capitalizing on Conformational Flexibility

With seven rotatable bonds—one more than the methyl cyclopropyl analog—this compound offers enhanced conformational adaptability that can be systematically explored in SAR campaigns [1]. Researchers seeking to map binding-site topology or to identify bioactive conformations will benefit from the additional torsional freedom provided by the ethyl ester moiety.

Hydrogen-Bond-Driven Fragment Growth and Target Engagement Optimization

Possessing nine hydrogen bond acceptors—three more than the parent sulfonamide—the compound supports exploration of acceptor-mediated recognition events in enzyme pockets [1]. This property is particularly relevant for targets where the pyridazine nitrogen atoms or furan oxygen are computationally predicted to engage catalytic residues, enabling fragment-based drug design efforts to build selectivity through directional hydrogen-bond networks.

Furan–Pyridazine Scaffold as a Privileged Chemotype for Hit Expansion Libraries

The simultaneous presentation of a furan ring and a pyridazine in the same molecule creates a privileged binding motif that is recurrent among biologically active heterocycles [1]. The scaffold is well-suited for constructing diverse combinatorial libraries, where the ethyl benzoate sulfonamide terminus can be readily diversified through amidation or transesterification, facilitating hit-to-lead chemistry within patent-protected chemical space [2].

Quote Request

Request a Quote for ethyl 4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.